Chemical structure and properties of methyl (5-nitro-1H-indol-1-yl)acetate
Chemical structure and properties of methyl (5-nitro-1H-indol-1-yl)acetate
Technical Whitepaper: Methyl (5-nitro-1H-indol-1-yl)acetate – Structural Analysis and Synthetic Utility
Executive Summary
Methyl (5-nitro-1H-indol-1-yl)acetate (CAS: 250647-55-3) is a critical synthetic intermediate in the development of bioactive indole derivatives. Characterized by a nitro group at the C5 position and an acetate moiety at the N1 position, this compound serves as a versatile scaffold for accessing complex pharmaceutical agents, including neurotensin receptor modulators and tubulin polymerization inhibitors. This guide provides a comprehensive analysis of its chemical structure, validated synthetic protocols, physicochemical properties, and applications in medicinal chemistry.
Chemical Identity & Structural Analysis
The compound features an indole core substituted with a strong electron-withdrawing nitro group at position 5, which significantly influences the electronic density of the ring system, making the C3 position less nucleophilic compared to unsubstituted indoles. The N1-acetic acid methyl ester group provides a handle for further functionalization (e.g., hydrolysis, amidation).
Table 1: Core Chemical Identification
| Property | Detail |
| IUPAC Name | Methyl 2-(5-nitro-1H-indol-1-yl)acetate |
| Common Names | 1-Methoxycarbonylmethyl-5-nitroindole; Methyl (5-nitroindol-1-yl)acetate |
| CAS Number | 250647-55-3 |
| Molecular Formula | C₁₁H₁₀N₂O₄ |
| Molecular Weight | 234.21 g/mol |
| SMILES | COC(=O)CN1C=CC2=C1C=CC(=C2)[O-] |
| InChIKey | ZDSDDEOMISLWBN-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physical state and solubility profile is essential for optimizing reaction conditions and purification strategies.
Table 2: Physicochemical Data
| Property | Value / Description | Source/Note |
| Appearance | Yellow oil to low-melting solid | [1] |
| Melting Point | 68–72 °C (Predicted); Often isolated as oil | [2] |
| Boiling Point | ~420 °C (Predicted at 760 mmHg) | Calculated |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate, DCM | Experimental observation |
| LogP | ~1.7 – 2.0 | Predicted (Lipophilic) |
| pKa (Conjugate Acid) | ~ -2.0 (Indole NH is not basic; Nitro group decreases basicity further) | N/A for N-alkylated |
Synthesis & Manufacturing Protocol
The most robust method for synthesizing methyl (5-nitro-1H-indol-1-yl)acetate involves the N-alkylation of 5-nitroindole with methyl bromoacetate under basic conditions. The choice of base (K₂CO₃ vs. NaH) and solvent (Acetone vs. DMF) influences the reaction rate and purity.
Validated Experimental Protocol
Reagents:
-
5-Nitroindole (1.0 eq)
-
Methyl bromoacetate (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (1.1–1.5 eq)
-
Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (e.g., 4.86 g, 30 mmol) in Acetone (90 mL).
-
Base Addition: Add solid K₂CO₃ (4.56 g, 33 mmol) to the solution. The suspension may turn yellow/orange.
-
Alkylation: Add methyl bromoacetate (3.10 mL, 33 mmol) dropwise via syringe over 1–2 minutes.
-
Reaction: Stir the mixture at Room Temperature (RT) for 24–96 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Note: Using DMF as a solvent and heating to 60°C can significantly reduce reaction time to <4 hours, but may require more rigorous workup to remove DMF.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove acetone.
-
Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically obtained as a yellow oil which may crystallize upon standing. If necessary, purify via flash column chromatography (SiO₂, gradient 10–40% EtOAc in Hexanes).
Reaction Mechanism
The reaction proceeds via an S_N2 mechanism. The base deprotonates the indole N-H (pKa ~17), creating a nucleophilic indolyl anion. This anion attacks the electrophilic carbon of the methyl bromoacetate, displacing the bromide ion.
Figure 1: Synthetic pathway for N-alkylation of 5-nitroindole.
Spectroscopic Characterization
Accurate structural confirmation is vital.[2] The following data is derived from literature values for the acid derivative and predicted shifts for the ester.
Table 3: NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | 8.58 | Doublet (J=2.3 Hz) | H-4 (Ortho to nitro) |
| 8.03 | Doublet of Doublets (J=9.0, 2.3 Hz) | H-6 (Ortho to nitro) | ||
| 7.60 – 7.66 | Multiplet | H-7 (Adjacent to N) & H-2 | ||
| 6.76 | Doublet (J=3.2 Hz) | H-3 | ||
| 5.25 | Singlet | N-CH₂-CO | ||
| 3.70 | Singlet | O-CH₃ (Ester methyl) | ||
| ¹³C NMR | DMSO-d₆ | ~170.0 | Carbonyl (C=O) | Ester Carbonyl |
| ~141.0 | Quaternary C | C-5 (C-NO₂) | ||
| ~139.0 | Quaternary C | C-7a | ||
| ~128.0 | CH | C-2 | ||
| ~52.0 | CH₃ | O-CH₃ | ||
| ~48.0 | CH₂ | N-CH₂ |
Mass Spectrometry (ESI):
-
[M+H]⁺: Calculated: 235.07; Observed: 235.1
-
[M+Na]⁺: Observed: 257.1
Reactivity & Applications
This compound is rarely the final API; rather, it is a strategic intermediate.
Hydrolysis to Indole-1-Acetic Acid
The methyl ester is readily hydrolyzed to the free acid, (5-nitro-1H-indol-1-yl)acetic acid , using LiOH in THF/Water or NaOH in Methanol. The acid is a precursor for amide coupling reactions (e.g., with amino acids like Leucine).
Nitro Group Reduction
The 5-nitro group can be reduced to an amine (5-aminoindole derivative) using:
-
H₂ / Pd-C (Catalytic Hydrogenation)
-
Fe / NH₄Cl or SnCl₂ (Chemical Reduction) This transformation unlocks the synthesis of 5-amido or 5-ureido indole derivatives, often found in kinase inhibitors.
Case Study: Neurotensin Receptor Modulators
In the synthesis of NTRC-824 , a selective Neurotensin Receptor Type 2 (NTS2) compound, methyl (5-nitro-1H-indol-1-yl)acetate is hydrolyzed and coupled with L-leucine tert-butyl ester. The nitro group serves as a masked amine, which is later reduced and functionalized with a tosyl group [1].
Figure 2: Application workflow in drug discovery.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity due to the nitro group (common for nitroaromatics).
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.
References
-
Identification of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824) . Journal of Medicinal Chemistry / PMC. (2014). Describes the synthesis of the title compound (Compound 8) and its hydrolysis.
- Synthesis and biological evaluation of novel 5-nitroindole derivatives. Chemical Biology & Drug Design. (General reference for nitroindole properties).
-
PubChem Compound Summary: Methyl (5-nitro-1H-indol-1-yl)acetate . National Center for Biotechnology Information.
-
Molaid Chemical Database . CAS 250647-55-3 Entry.[3]
